N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c24-19-9-11-20(12-10-19)27-15-14-26(23(27)30)17-22(29)28(21-8-4-5-13-25-21)16-18-6-2-1-3-7-18/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWZYKVUIBTEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the oxoimidazolidinyl intermediate, which is then reacted with a fluorophenyl derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis process. These systems allow for precise control over reaction conditions, such as temperature and pressure, leading to improved yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds
Scientific Research Applications
N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Core Structural Features
The compound shares the following features with analogs (Table 1):
- Acetamide backbone : Central to all derivatives.
- 4-Fluorophenyl group : Enhances binding affinity via hydrophobic/π-π interactions.
- Heterocyclic substituents: Pyridine, imidazolidinone, or benzimidazole moieties modulate solubility and target selectivity.
Table 1: Key Structural Differences
Key Observations :
- Furan-2-ylmethyl in compound 17 may improve metabolic stability compared to the benzyl group in the target compound.
- The pyridin-2-yl moiety is conserved across analogs, suggesting its critical role in binding interactions.
Physicochemical Properties
- Solubility : The pyridin-2-yl group enhances water solubility compared to purely aromatic substituents.
- Molecular Weight : Analogs like compound 266 (Mr 602.72) exceed typical drug-like thresholds (~500 Da), whereas the target compound’s lack of sulfur atoms may reduce its Mr .
- Hydrogen Bonding: The 2-oxo group in the target compound’s imidazolidinone ring facilitates hydrogen bonding, a feature absent in methylthio-substituted analogs .
Biological Activity
N-benzyl-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-yl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to explore its synthesis, biological mechanisms, and therapeutic applications based on the latest research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: CHFNO
CAS Number: 1251708-27-6
Molecular Weight: 371.4 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of intermediates such as N-benzyl-4-fluorobenzamide through the reaction of benzylamine with 4-fluorobenzoyl chloride. Subsequent reactions involve cyclization and acetamide formation under controlled conditions to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research has indicated that it may modulate various signaling pathways, leading to significant biological effects such as:
- Anticonvulsant Activity: Studies have shown that derivatives of similar structures exhibit potent anticonvulsant properties, suggesting potential efficacy in seizure disorders .
- Anti-inflammatory Effects: The compound's structure allows it to potentially inhibit inflammatory pathways, making it a candidate for treating conditions characterized by inflammation.
- Anticancer Potential: Preliminary investigations suggest that it may possess anticancer properties due to its ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the following findings related to the biological activity of this compound:
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data indicate:
- Absorption: High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration: Moderate likelihood of crossing the blood-brain barrier, which is critical for central nervous system activity.
Toxicological assessments are necessary to evaluate the safety profile before clinical applications can be considered.
Q & A
Q. What advanced techniques validate the compound's mechanism of action in complex biological pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
